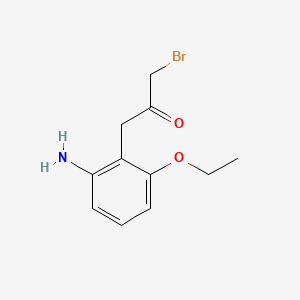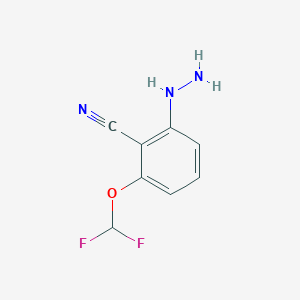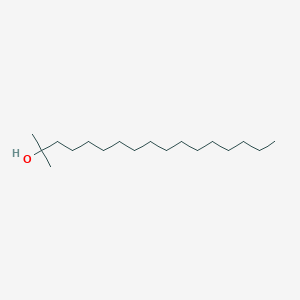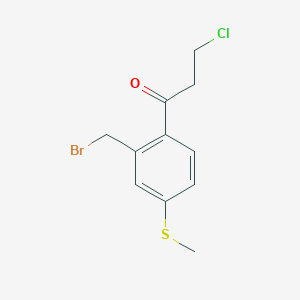![molecular formula C14H13NO3 B14054493 Methyl 7-methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14054493.png)
Methyl 7-methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate is a complex organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes a naphthalene ring fused to an isoxazole ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of intermediate compounds with hydroxylamine hydrochloride in refluxing methanol can yield the desired isoxazole ring . Additionally, the use of catalysts such as Cu(I) or Ru(II) in (3 + 2) cycloaddition reactions is also prevalent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices. The choice of catalysts and solvents is crucial to ensure the process is economically viable and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carboxylate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 7-methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 7-methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-phenylisoxazole-3-carboxylate: Another isoxazole derivative with similar synthetic routes and reactivity.
7-methoxy-5-methyl-4,5-dihydronaphtho[2,1-d]isoxazole: A closely related compound with a methoxy group instead of a carboxylate group.
Uniqueness
Methyl 7-methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C14H13NO3 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
methyl 7-methyl-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-8-3-5-10-9(7-8)4-6-11-12(14(16)17-2)15-18-13(10)11/h3,5,7H,4,6H2,1-2H3 |
Clé InChI |
HVLZYKDDFGISRJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C3=C(CC2)C(=NO3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(6-(methoxycarbonyl)-1H-benzo[d]imidazol-4-yl)boronic acid](/img/structure/B14054470.png)

![Benzo[g]benz[6,7]indeno[1,2-b]fluorene, 5,13-dibromo-7,7,15,15-tetrahexyl-7,15-dihydro-](/img/structure/B14054485.png)
